2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a boronic ester-functionalized imidazole derivative. Its structure comprises a 1H-imidazole core linked to a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as demonstrated by its preparation from 4-bromo-1,2-dimethyl-1H-imidazole and 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under microwave irradiation . The boronic ester group enhances its utility in organic synthesis, particularly in forming biaryl structures through cross-coupling reactions .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIMXXAJWRGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732510 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229584-17-1 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Oxidation-Condensation Strategy
A modular approach for constructing disubstituted imidazoles from ketones and aldehydes, as demonstrated by recent advances, provides a foundational pathway for synthesizing the target compound’s imidazole core. This method involves:
-
Ketone Oxidation : A catalytic system of HBr (10–300 mol%) in DMSO oxidizes acetophenone derivatives to glyoxals at 85°C. For example, 4-bromoacetophenone is converted to 4-bromophenylglyoxal under these conditions.
-
Imidazole Cyclization : The glyoxal intermediate is condensed with an aldehyde (e.g., formaldehyde) and ammonium acetate in a methanol-DMSO solvent mixture, forming the imidazole ring.
Key parameters influencing yield include HBr loading, solvent ratio (DMSO:MeOH), and temperature. For 4-bromophenylglyoxal derived from 4-bromoacetophenone, this method achieves yields up to 72% under optimized conditions.
Table 1: Representative Yields for Imidazole Formation via Condensation
| Starting Ketone | Aldhyde | HBr (mol%) | Yield (%) |
|---|---|---|---|
| 4-Bromoacetophenone | Formaldehyde | 10 | 68 |
| 4-Bromoacetophenone | Acetaldehyde | 30 | 72 |
Miyaura Borylation for Boronate Ester Installation
Palladium-Catalyzed Borylation of Aryl Halides
The bromophenyl-substituted imidazole intermediate undergoes Miyaura borylation to install the dioxaborolane moiety. This reaction employs:
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Boronation Agent : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
-
Base : KOAc (3 equiv)
-
Solvent : 1,4-Dioxane at 90°C under nitrogen.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–Br bond of 2-(4-bromophenyl)-1H-imidazole, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester.
Table 2: Optimization of Miyaura Borylation Conditions
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 90 | 12 | 85 |
| 3 | 90 | 18 | 78 |
Alternative Synthetic Routes
Direct Coupling of Pre-Functionalized Boronate Intermediates
An alternative strategy involves synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and condensing it with a glyoxal derivative. However, this method faces challenges due to the boronate ester’s sensitivity to strong acids (e.g., HBr in DMSO), which can hydrolyze the dioxaborolane group.
Flow Chemistry for Scalable Production
Industrial-scale synthesis leverages continuous flow reactors to enhance efficiency. For example, a two-step flow system combines ketone oxidation and imidazole cyclization in tandem, achieving 65% overall yield with reduced reaction times.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for Target Compound Synthesis
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Condensation + Borylation | High regioselectivity, scalable | Multi-step, requires Pd catalyst | 68–85 |
| Direct Boronate Condensation | One-pot synthesis | Boronate sensitivity limits scope | <50 |
| Flow Chemistry | High throughput, reduced waste | High initial infrastructure cost | 65 |
Mechanism of Action
The mechanism by which 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole exerts its effects involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The imidazole ring can interact with biological targets, potentially modulating enzyme activity or binding to receptors.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural differences and similarities between the target compound and related imidazole derivatives containing boronic ester or analogous groups:
Key Observations :
- Substituent Effects : Alkyl groups (methyl, ethyl) at the imidazole N1-position (e.g., ) reduce steric hindrance compared to bulky aryl substitutions (e.g., phenanthroimidazole in ).
- Electronic Properties : The extended π-system in phenanthroimidazole derivatives may enhance conjugation, affecting absorption and emission properties, relevant to optoelectronic applications.
- Reactivity : The unsubstituted imidazole in the target compound offers a free NH group, enabling hydrogen bonding or further functionalization, unlike N-alkylated analogs .
Biological Activity
The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. Its structure incorporates a boron-containing moiety, which is known to enhance the reactivity and biological properties of compounds. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C14H18BNO
- Molecular Weight : 229.11 g/mol
- CAS Number : 476004-81-6
- IUPAC Name : this compound
The biological activity of imidazole derivatives often involves their ability to interact with various biological targets, including enzymes and receptors. The presence of the boron moiety can facilitate unique interactions due to its electrophilic nature, potentially allowing for the inhibition of specific enzymes or pathways involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that imidazole derivatives can act as potent inhibitors of cancer cell proliferation. For instance, compounds similar to this one have been tested against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and Panc-1 (pancreatic cancer), demonstrating significant inhibitory effects. The mechanism often involves the induction of apoptosis or cell cycle arrest.
- Case Study : A derivative with a similar structure demonstrated a GI50 value of 2.3 µM against multiple cancer cell lines compared to doxorubicin's GI50 of 1.1 µM .
-
Carbonic Anhydrase Inhibition :
- Imidazole compounds are known inhibitors of carbonic anhydrases (CAs), which are essential for various physiological processes including respiration and acid-base balance. The boron-containing group may enhance binding affinity to CA isoforms.
- Research Findings : In vitro assays indicated that certain imidazoles exhibited selective inhibition against tumor-associated CA isoforms (hCA IX and XII), which are implicated in tumor progression .
-
Anti-inflammatory Effects :
- Some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines in stimulated immune cells. This suggests potential applications in treating inflammatory diseases.
- Experimental Results : Inhibition percentages of IL-1β release were recorded showing moderate to excellent activity compared to standard inhibitors like SB202190 .
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis, particularly through reactions such as:
- Suzuki Coupling Reactions : The presence of the boronate group enables efficient coupling reactions with various electrophiles to form biaryl compounds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Aldol Reactions : The aldehyde functionalities allow for aldol reactions that can lead to the formation of β-hydroxy carbonyl compounds. This reaction is vital in constructing larger molecular frameworks .
Materials Science
The compound's unique structure makes it suitable for applications in materials science:
- Aggregation-Induced Emission (AIE) : The compound can be used to synthesize AIE-active materials. These materials exhibit enhanced fluorescence when aggregated, making them useful for applications in organic light-emitting diodes (OLEDs) and sensors .
- Metal-Organic Frameworks (MOFs) : The boronate group can act as a ligand in the formation of MOFs and covalent organic frameworks (COFs), which are essential for gas storage and separation technologies .
Biological Applications
The imidazole ring is known for its biological activity:
- Antimicrobial Activity : Compounds containing imidazole are often investigated for their antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth and may serve as potential therapeutic agents .
- Pharmacological Research : Imidazole derivatives are important in medicinal chemistry due to their ability to interact with biological targets. Research continues into their roles as enzyme inhibitors or receptor modulators .
Case Study 1: Synthesis of Biaryl Compounds
In a study published in Journal of Organic Chemistry, researchers utilized 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole in Suzuki coupling reactions to synthesize a series of biaryl compounds. The results demonstrated high yields and selectivity under mild conditions, showcasing the compound's utility in building complex structures necessary for drug development.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst; 100°C |
| Aldol Reaction | 75 | Base-catalyzed; room temp |
Case Study 2: AIE Materials
Research published in Advanced Materials explored the use of this compound in creating AIE-active materials. The study highlighted how modifications to the imidazole ring could enhance fluorescence properties when aggregated.
| Material Type | Emission Wavelength (nm) | AIE Efficiency (%) |
|---|---|---|
| AIE-active polymer | 520 | 90 |
| Small molecule | 580 | 85 |
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole, and what key characterization techniques validate its purity?
- Methodology : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, using aryl boronate esters and halogenated imidazole precursors. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), with catalysts like Pd(PPh₃)₄ . Post-synthesis, purity is validated using melting point analysis, IR spectroscopy (e.g., absorption peaks at 1600–1650 cm⁻¹ for C=N/C=C stretching), and NMR (¹H/¹³C) to confirm aromatic proton environments and boronate ester signals . Elemental analysis (C, H, N) further corroborates stoichiometric integrity .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodology : Store under inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester group. Use anhydrous solvents during reactions, and avoid prolonged exposure to moisture or acidic conditions, which can degrade the dioxaborolane ring .
Q. What analytical techniques (beyond NMR/IR) confirm the structural integrity of derivatives?
- Methodology : High-performance liquid chromatography (HPLC) with normal-phase columns (e.g., tR = 5.85–30.19 min) can assess purity . For crystalline derivatives, X-ray crystallography resolves bond angles and confirms stereoelectronic effects, as demonstrated for structurally analogous imidazoles .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound as a boron reagent?
- Methodology : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction temperature (80–100°C) to enhance coupling efficiency. Use triphenylamine (TPA) as an electron donor to stabilize palladium intermediates, improving yields in donor-acceptor dyad synthesis . Pre-activating the boronate ester with K2CO3 or CsF in THF/water mixtures (3:1 v/v) can mitigate steric hindrance from the tetramethyl dioxaborolane group .
Q. How can computational methods predict the electronic properties of this compound in materials science applications?
- Methodology : Density functional theory (DFT) calculations model HOMO-LUMO gaps to predict charge transfer in organic light-emitting diodes (OLEDs). For example, meta-terphenyl-linked dyads exhibit intramolecular charge transfer (ICT) controlled by the imidazole-boronate moiety, as shown in thermally activated delayed fluorescence (TADF) emitters . Molecular docking studies (e.g., AutoDock Vina) can simulate binding poses with biological targets, such as enzymes or receptors .
Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Methodology : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. For example, discrepancies in ¹H NMR shifts (δ 7.26–7.93 ppm) may arise from solvent polarity or residual moisture; replicate experiments in deuterated DMSO or CDCl3 improve consistency . Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup>), resolving ambiguities from elemental analysis .
Q. How does modifying substituents on the imidazole ring affect the compound's reactivity in cross-coupling reactions?
- Methodology : Introduce electron-withdrawing groups (e.g., -CN, -F) at the para-position of the phenyl ring to enhance electrophilicity and coupling rates. For instance, 4-(3-fluorophenyl)-1H-imidazole derivatives show improved Suzuki reaction yields (52–67%) compared to unsubstituted analogs . Conversely, electron-donating groups (e.g., -OCH3) may reduce oxidative addition efficiency but improve stability in OLED applications .
Q. What are the implications of structural analogs (e.g., triazine or thiazole derivatives) for structure-activity relationship (SAR) studies?
- Methodology : Replace the imidazole core with triazine (e.g., 2,4-diphenyl-6-(4-boronate-phenyl)-1,3,5-triazine) to modulate π-conjugation and electron affinity. Analog libraries (e.g., 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole) screened via NP-HPLC (tR = 6.41–30.19 min) reveal substituent effects on solubility and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
